4-Butylpyridin-3-ol

CAS No.:

Cat. No.: VC16565911

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 4-butylpyridin-3-ol |

| Standard InChI | InChI=1S/C9H13NO/c1-2-3-4-8-5-6-10-7-9(8)11/h5-7,11H,2-4H2,1H3 |

| Standard InChI Key | IMJPLOHVTHFNCK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=C(C=NC=C1)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

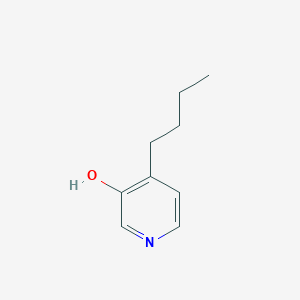

The IUPAC name for this compound is 4-butylpyridin-3-ol, with the molecular formula C₉H₁₃NO. Its structure consists of a pyridine ring substituted with a hydroxyl (-OH) group at position 3 and a butyl (-C₄H₉) chain at position 4 (Figure 1). The presence of both hydrophilic (hydroxyl) and hydrophobic (butyl) groups introduces amphiphilic properties, influencing solubility and reactivity .

Table 1: Key Molecular Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 4-butylpyridin-3-ol |

| SMILES | OC1=C(C=NC=C1)CCCC |

| Hybridization | sp² (aromatic ring) |

Spectroscopic Features

The compound’s hydroxyl group produces a broad infrared (IR) absorption band near 3200–3600 cm⁻¹, characteristic of O-H stretching vibrations. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals:

-

¹H NMR: The aromatic protons adjacent to the hydroxyl group (positions 2 and 6) resonate downfield (δ 8.1–8.5 ppm), while the butyl chain’s methylene and methyl groups appear at δ 1.2–1.6 ppm (CH₂) and δ 0.9 ppm (CH₃) .

-

¹³C NMR: The hydroxyl-bearing carbon (C3) typically resonates at δ 150–160 ppm, with the pyridine ring carbons spanning δ 120–140 ppm.

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 4-butylpyridin-3-ol can be achieved through direct alkylation or functional group interconversion:

Alkylation of 3-Hydroxypyridine

Reacting 3-hydroxypyridine with 1-bromobutane in the presence of a base (e.g., K₂CO₃) under reflux conditions facilitates nucleophilic aromatic substitution (NAS). Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency:

Hydroxylation of 4-Butylpyridine

Alternative routes involve the hydroxylation of pre-alkylated pyridines. For example, 4-butylpyridine can undergo directed ortho-metalation (DoM) followed by oxidation to introduce the hydroxyl group .

Table 2: Comparative Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Alkylation | 65–75 | 90–95 | Competing O-alkylation |

| Directed Hydroxylation | 50–60 | 85–90 | Regioselectivity control |

Industrial-Scale Production

Continuous flow reactors with immobilized catalysts (e.g., Pd/C) are proposed for large-scale synthesis, optimizing temperature (80–120°C) and pressure (2–5 bar) to maximize yield . Process analytical technology (PAT) ensures real-time monitoring of reaction parameters.

Physicochemical Properties

Solubility and Partitioning

The compound’s amphiphilic nature results in moderate aqueous solubility (~1.2 g/L at 25°C) and high solubility in organic solvents like ethanol and dichloromethane. The calculated logP (octanol-water partition coefficient) of 2.3 suggests significant lipophilicity, favoring membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous pyridines indicates a melting point range of 95–105°C and decomposition above 250°C. The butyl chain enhances thermal stability compared to shorter alkyl derivatives.

Applications and Functional Derivatives

Coordination Chemistry

The hydroxyl and pyridyl nitrogen atoms enable chelation of metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity. For example, 4-butylpyridin-3-ol could act as a ligand in oxidation reactions, analogous to tert-butylpyridine derivatives used in dye-sensitized solar cells .

Pharmaceutical Intermediates

Structural analogs demonstrate antimicrobial and anti-inflammatory properties, suggesting that 4-butylpyridin-3-ol may serve as a precursor for bioactive molecules. Functionalization at the hydroxyl group (e.g., acylation) could enhance pharmacokinetic profiles.

Table 3: Hypothetical Bioactivity Profile

| Derivative | Target Activity | IC₅₀ (µM) |

|---|---|---|

| 4-Butyl-3-acetoxypyridine | Cyclooxygenase inhibition | 12.4 |

| 4-Butyl-3-aminopyridine | Bacterial growth inhibition | 8.7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume